Meta‑ vs. Para‑Substitution: LogP and Hydrogen‑Bonding Surface Comparison
The meta‑ether orientation of 3‑(pyridazin‑3‑yloxy)aniline yields a computed LogP (XLogP3‑AA) of approximately 1.85, which is higher than the LogP of ~1.5–1.7 estimated for the para isomer, 4‑(pyridazin‑3‑yloxy)aniline (CAS 1250501‑36‑0), based on the established trend that para‑substituted anilines typically exhibit lower lipophilicity than their meta‑substituted counterparts owing to differences in dipole moment and molecular shape [1]. Both isomers share the same TPSA (61 Ų) and hydrogen‑bond donor/acceptor counts; however, the altered spatial projection of the aniline nitrogen in the meta isomer modulates the vector of the hydrogen‑bond donor, which is critical for target‑binding geometries in kinase ATP‑binding pockets [2]. In the absence of direct isomer‑comparative biological data, this physicochemical divergence constitutes a meaningful selection criterion when designing focused libraries or optimizing a lead series.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and spatial orientation of H‑bond donor |
|---|---|
| Target Compound Data | LogP ≈ 1.85; TPSA = 61 Ų; HBD = 1 (NH₂ at meta position) [1] |
| Comparator Or Baseline | 4‑(Pyridazin‑3‑yloxy)aniline (CAS 1250501‑36‑0): LogP ≈ 1.5–1.7 (estimated); TPSA = 61 Ų; HBD = 1 (NH₂ at para position) |
| Quantified Difference | ΔLogP ≈ 0.15–0.35 log units (target compound more lipophilic); identical TPSA and HBD count but divergent spatial vector of the amine donor. |
| Conditions | In silico computed properties; XLogP3‑AA algorithm (PubChem) for the target compound; LogP estimate for the comparator derived from structural analogs and vendor‑reported data [1]. |
Why This Matters
A difference of 0.15–0.35 log units in LogP can significantly affect passive membrane permeability and non‑specific protein binding, making the meta isomer preferable when higher cellular permeability is desired without altering the core pharmacophore.
- [1] Kuujia. Cas no 1247044-47-8 (3-(Pyridazin-3-yloxy)aniline). https://www.kuujia.com/cas-1247044-47-8.html (accessed 2026-04-24). View Source
- [2] Sengmany S, Sitter M, Léonel E, et al. Synthesis and biological evaluation of 3‑amino‑, 3‑alkoxy‑ and 3‑aryloxy‑6‑(hetero)arylpyridazines as potent antitumor agents. Bioorg Med Chem Lett. 2019;29(5):755‑760. doi:10.1016/j.bmcl.2018.12.050. View Source
